Benzenesulfonic acid, 2-[[[3-[[8-[[(2-ethoxyethoxy)carbonyl]amino]-2-hydroxy-1-naphthalenyl]azo]-4-hydroxyphenyl]sulfonyl]amino]-

Catalog No.
S15800924
CAS No.
71873-52-4
M.F
C27H26N4O10S2
M. Wt
630.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzenesulfonic acid, 2-[[[3-[[8-[[(2-ethoxyethoxy...

CAS Number

71873-52-4

Product Name

Benzenesulfonic acid, 2-[[[3-[[8-[[(2-ethoxyethoxy)carbonyl]amino]-2-hydroxy-1-naphthalenyl]azo]-4-hydroxyphenyl]sulfonyl]amino]-

IUPAC Name

2-[[3-[[8-(2-ethoxyethoxycarbonylamino)-2-hydroxynaphthalen-1-yl]diazenyl]-4-hydroxyphenyl]sulfonylamino]benzenesulfonic acid

Molecular Formula

C27H26N4O10S2

Molecular Weight

630.6 g/mol

InChI

InChI=1S/C27H26N4O10S2/c1-2-40-14-15-41-27(34)28-20-8-5-6-17-10-12-23(33)26(25(17)20)30-29-21-16-18(11-13-22(21)32)42(35,36)31-19-7-3-4-9-24(19)43(37,38)39/h3-13,16,31-33H,2,14-15H2,1H3,(H,28,34)(H,37,38,39)

InChI Key

PCDRETLTVPXVRN-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=C(C=CC(=C3)S(=O)(=O)NC4=CC=CC=C4S(=O)(=O)O)O

Benzenesulfonic acid, with the chemical formula C₆H₆O₃S, is the simplest aromatic sulfonic acid. It is characterized by a sulfonic acid functional group (-SO₃H) attached to a benzene ring. This compound is highly water-soluble and exhibits strong acidic properties, with a pKa of approximately -2.8, indicating it is almost fully dissociated in aqueous solutions . Benzenesulfonic acid has been known since at least the 1880s, and its synthesis typically involves the sulfonation of benzene using concentrated sulfuric acid .

Typical of aromatic sulfonic acids:

  • Sulfonation: This reaction involves the introduction of a sulfonyl group into an aromatic compound. For example, benzene can be converted to benzenesulfonic acid by treating it with sulfur trioxide and fuming sulfuric acid .
  • Formation of Sulfonamides and Esters: Benzenesulfonic acid can react with amines to form sulfonamides or with alcohols to produce esters. For instance:
    C6H5SO3H+C2H5OHC6H5SO2OC2H5+H2O\text{C}_6\text{H}_5\text{SO}_3\text{H}+\text{C}_2\text{H}_5\text{OH}\rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{O}\text{C}_2\text{H}_5+\text{H}_2\text{O}
  • Conversion to Sulfonyl Chloride: Reacting benzenesulfonic acid with phosphorus pentachloride yields benzenesulfonyl chloride:
    C6H5SO3H+PCl5C6H5SO2Cl+POCl3+HCl\text{C}_6\text{H}_5\text{SO}_3\text{H}+\text{PCl}_5\rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{Cl}+\text{POCl}_3+\text{HCl}
  • Desulfonation: Under certain conditions (e.g., heating in water), benzenesulfonic acid can undergo desulfonation, reverting to benzene and sulfuric acid .

Benzenesulfonic acid and its derivatives exhibit various biological activities. It is primarily utilized in the pharmaceutical industry as a precursor for synthesizing sulfa drugs and other medicinal compounds. Its salts, known as besilates, are used to enhance the solubility and bioavailability of certain drugs . Additionally, benzenesulfonic acid has been studied for its potential antimicrobial properties, although specific mechanisms and efficacy require further research.

The synthesis of benzenesulfonic acid typically involves:

  • Sulfonation of Benzene: Benzene is treated with concentrated sulfuric acid or fuming sulfuric acid (oleum), where sulfur trioxide acts as the electrophile in an electrophilic aromatic substitution reaction.
    • Reaction:
    C6H6+SO3C6H5SO3H\text{C}_6\text{H}_6+\text{SO}_3\rightarrow \text{C}_6\text{H}_5\text{SO}_3\text{H}
  • Purification: The crude product can be purified through crystallization or ion-exchange methods to remove impurities such as unreacted benzene or excess sulfuric acid .

Benzenesulfonic acid has a wide range of applications:

  • Dyes and Pigments: It serves as an intermediate in dye manufacturing.
  • Pharmaceuticals: Used in the preparation of various drugs, especially as besilates.
  • Surfactants: Employed in producing surfactants for detergents and cleaning agents.
  • Chemical Synthesis: Acts as an acid catalyst in organic reactions .

Interaction studies involving benzenesulfonic acid focus on its reactivity with various compounds. It is known to react with bases, forming corresponding salts that can enhance solubility. Additionally, studies have explored its interactions with metal ions, which may influence its properties in catalysis and complex formation.

Several compounds share structural characteristics with benzenesulfonic acid. Here are some similar compounds:

Compound NameStructure TypeUnique Features
Toluene sulfonic acidAromatic sulfonic acidMethyl group increases hydrophobicity
Naphthalene sulfonic acidPolycyclic aromaticHigher molecular weight; used in specialty chemicals
Phenolsulfonic acidAromatic sulfonic acidHydroxy group enhances reactivity

Uniqueness of Benzenesulfonic Acid

Benzenesulfonic acid is unique due to its simple structure and strong acidic nature compared to other aromatic sulfonic acids. Its high solubility in water and ability to form stable salts make it particularly valuable in pharmaceutical applications. Furthermore, its role as a precursor for numerous chemical syntheses distinguishes it from related compounds.

XLogP3

3.9

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

5

Exact Mass

630.10903539 g/mol

Monoisotopic Mass

630.10903539 g/mol

Heavy Atom Count

43

General Manufacturing Information

Benzenesulfonic acid, 2-[[[3-[2-[8-[[(2-ethoxyethoxy)carbonyl]amino]-2-hydroxy-1-naphthalenyl]diazenyl]-4-hydroxyphenyl]sulfonyl]amino]-: INACTIVE

Dates

Modify: 2024-08-15

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